molecular formula C11H15BrO B2812434 4-(3-Bromopropoxy)-1,2-dimethylbenzene CAS No. 103857-79-0

4-(3-Bromopropoxy)-1,2-dimethylbenzene

Cat. No.: B2812434
CAS No.: 103857-79-0
M. Wt: 243.144
InChI Key: CJDDDZNHLXWDEJ-UHFFFAOYSA-N
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Description

4-(3-Bromopropoxy)-1,2-dimethylbenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, where the benzene ring is substituted with a 3-bromopropoxy group and two methyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropoxy)-1,2-dimethylbenzene typically involves the reaction of 1,2-dimethylbenzene (o-xylene) with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-bromopropanol is replaced by the 1,2-dimethylbenzene to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropoxy)-1,2-dimethylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4-(3-propoxy)-1,2-dimethylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

    Oxidation: Products include alcohols and ketones.

    Reduction: The major product is 4-(3-propoxy)-1,2-dimethylbenzene.

Scientific Research Applications

4-(3-Bromopropoxy)-1,2-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropoxy)-1,2-dimethylbenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromopropoxy)benzaldehyde: Similar structure but with an aldehyde group instead of two methyl groups.

    1-(3-Bromopropoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of two methyl groups.

    2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of two methyl groups.

Uniqueness

4-(3-Bromopropoxy)-1,2-dimethylbenzene is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and physical properties. The combination of the 3-bromopropoxy group and the methyl groups makes it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

4-(3-bromopropoxy)-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDDDZNHLXWDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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